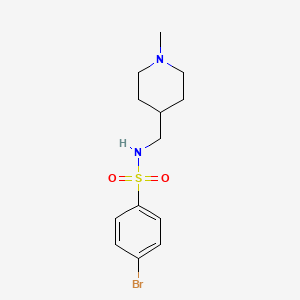

4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S/c1-16-8-6-11(7-9-16)10-15-19(17,18)13-4-2-12(14)3-5-13/h2-5,11,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSIQWNYGRXLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step often involves the sulfonation of the intermediate compound to introduce the benzenesulfonamide group. Reaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like bromine and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzenesulfonamide group can inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their substituent differences:

Key Observations :

- The piperidine substituent in the target compound likely improves solubility and target engagement compared to purely aromatic substituents (e.g., phenyl or thiazole) .

- Sulfonyl urea derivatives (e.g., propylcarbamoyl) exhibit distinct biological roles (e.g., ATP-sensitive potassium channel modulation) but lack the piperidine-mediated pharmacokinetic advantages .

Crystallographic and Conformational Comparisons

- Dihedral Angles : The dihedral angle between the two benzene rings in 4-bromo-N-(4-fluorophenyl)benzenesulfonamide is 41.17°, whereas analogues with nitro or bromo substituents exhibit smaller angles (32.6°–38.5°), suggesting substituent size influences molecular planarity .

- Hydrogen Bonding : The sulfonamide group forms intermolecular N–H⋯O and C–H⋯O bonds in 4-bromo-N-(propylcarbamoyl)benzenesulfonamide , stabilizing crystal packing . Similar patterns are expected in the target compound but modulated by the piperidine group’s steric effects.

Biological Activity

4-Bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromobenzene moiety linked to a piperidine ring through a methyl group. Its molecular formula is , and it possesses unique properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit enzyme activity by mimicking substrates or binding to active sites. Additionally, the piperidine ring may modulate receptor activity, leading to diverse pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : The piperidine structure may facilitate binding to neurotransmitter receptors, influencing signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that the compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Neuroprotective Effects : Preliminary research indicates that it may have protective effects against neurodegenerative diseases by inhibiting cholinesterase enzymes.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Anticancer Studies :

- Enzyme Inhibition :

- Microbial Activity :

Data Summary Table

Q & A

Q. What are the optimal methods for synthesizing 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, and how can purity be validated?

Answer: The synthesis typically involves nucleophilic substitution between 4-bromobenzenesulfonamide and (1-methylpiperidin-4-yl)methylamine derivatives. Key steps include:

- Reagent Selection: Use coupling agents like EDC/HOBt in anhydrous DMF to activate the sulfonamide group for efficient amide bond formation .

- Solvent Optimization: Polar aprotic solvents (e.g., DCM or THF) under reflux improve yield by stabilizing intermediates .

- Purity Validation: Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and confirm via / NMR. Mass spectrometry (HRMS-ESI) ensures molecular weight accuracy .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection: Use a diffractometer (e.g., Oxford Diffraction Xcalibur) with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction .

- Refinement Tools: SHELX programs (SHELXL for refinement, SHELXS for structure solution) are preferred for small-molecule crystallography. Space group assignment (e.g., P1 triclinic) is critical for accurate unit cell parameter determination .

- Validation: Check R-factor convergence (R < 0.05) and analyze residual electron density maps to confirm absence of disorder .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what discrepancies might arise between in-silico and experimental results?

Answer: In-Silico Workflow:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., carbonic anhydrase or bacterial enzymes). Focus on docking scores and binding poses .

- QSAR Modeling: Train models on sulfonamide derivatives using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

- PASS Analysis: Predict biological activity spectra (e.g., anticonvulsant or antimicrobial potential) .

Discrepancies:

- Solvent Effects: In-silico models may ignore solvation/desolvation energy, leading to overestimated binding affinities.

- Conformational Flexibility: Rigid docking assumes static structures, whereas experimental assays capture dynamic interactions .

Q. What intermolecular interactions dominate the crystal packing, and how can Hirshfeld surface analysis elucidate these interactions?

Answer:

- Dominant Interactions: N–H⋯O (sulfonamide–sulfonamide) and C–H⋯π (piperidine–benzene) hydrogen bonds stabilize the lattice. Halogen bonding (Br⋯O) may contribute .

- Hirshfeld Analysis:

- Surface Mapping: Use CrystalExplorer to visualize (normalized contact distance). Red regions indicate strong H-bonding.

- Fingerprint Plots: Quantify interaction types (e.g., O⋯H contacts account for ~30% of surface contacts in sulfonamides) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?

Answer: SAR Strategies:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., –NO) at the benzene ring to enhance target binding via electrostatic interactions. Bromine’s bulkiness may improve selectivity .

- Piperidine Modification: Replace 1-methylpiperidin-4-yl with bicyclic amines (e.g., quinuclidine) to reduce metabolic degradation .

- Bioisosterism: Replace sulfonamide with sulfonylurea to modulate potency against ATP-sensitive potassium channels .

Validation:

- In Vitro Assays: Test against MES (maximal electroshock) models for anticonvulsant activity or bacterial growth inhibition .

- Thermodynamic Solubility: Use shake-flask method to correlate structural changes with bioavailability .

Methodological Considerations

Q. How should researchers resolve contradictions between crystallographic data and computational modeling results?

Answer:

- Re-examine Assumptions: Ensure force fields (e.g., AMBER for MD simulations) account for halogen bonding parameters, which are often underestimated .

- Experimental Validation: Perform SCXRD on derivatives with conflicting data to confirm packing motifs.

- Multi-Method Integration: Combine DFT calculations (e.g., B3LYP/6-311+G**) with experimental IR/Raman spectra to validate charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.